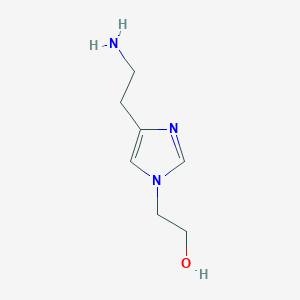
2-(4-(2-Aminoethyl)-1H-imidazol-1-yl)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-(2-Aminoethyl)-1H-imidazol-1-yl)ethanol is an organic compound that features both an imidazole ring and an ethanolamine moiety. This compound is of interest due to its unique structural properties, which allow it to participate in a variety of chemical reactions and make it useful in multiple scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(2-Aminoethyl)-1H-imidazol-1-yl)ethanol typically involves the reaction of 2-aminoethylamine with an imidazole derivative. One common method involves the nucleophilic substitution of an imidazole ring with 2-aminoethylamine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and may require a catalyst to proceed efficiently .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods but optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization to ensure the final product meets industrial standards.
化学反応の分析
Types of Reactions
2-(4-(2-Aminoethyl)-1H-imidazol-1-yl)ethanol can undergo various types of chemical reactions, including:
Oxidation: The ethanolamine moiety can be oxidized to form aldehydes or carboxylic acids.
Reduction: The imidazole ring can be reduced under specific conditions to form saturated heterocycles.
Substitution: Both the imidazole ring and the ethanolamine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethanolamine moiety can yield 2-(4-(2-Aminoethyl)-1H-imidazol-1-yl)acetaldehyde or 2-(4-(2-Aminoethyl)-1H-imidazol-1-yl)acetic acid.
科学的研究の応用
2-(4-(2-Aminoethyl)-1H-imidazol-1-yl)ethanol has a wide range of applications in scientific research:
Biology: The compound is studied for its potential role in biological systems, including its interaction with enzymes and receptors.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as an antifungal or antibacterial agent.
Industry: It is used in the production of various industrial chemicals and materials, including polymers and resins.
作用機序
The mechanism of action of 2-(4-(2-Aminoethyl)-1H-imidazol-1-yl)ethanol involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can bind to metal ions and other active sites, while the ethanolamine moiety can participate in hydrogen bonding and other interactions. These properties allow the compound to modulate biological pathways and exert its effects.
類似化合物との比較
Similar Compounds
2-(2-Aminoethylamino)ethanol: Similar in structure but lacks the imidazole ring.
Histamine: Contains an imidazole ring but has different functional groups.
Ethanolamine: Lacks the imidazole ring and has simpler structure.
Uniqueness
2-(4-(2-Aminoethyl)-1H-imidazol-1-yl)ethanol is unique due to the presence of both an imidazole ring and an ethanolamine moiety. This combination allows it to participate in a wider range of chemical reactions and interact with a broader array of molecular targets compared to similar compounds.
特性
分子式 |
C7H13N3O |
|---|---|
分子量 |
155.20 g/mol |
IUPAC名 |
2-[4-(2-aminoethyl)imidazol-1-yl]ethanol |
InChI |
InChI=1S/C7H13N3O/c8-2-1-7-5-10(3-4-11)6-9-7/h5-6,11H,1-4,8H2 |
InChIキー |
FFWBGLMBEBGHKQ-UHFFFAOYSA-N |
正規SMILES |
C1=C(N=CN1CCO)CCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


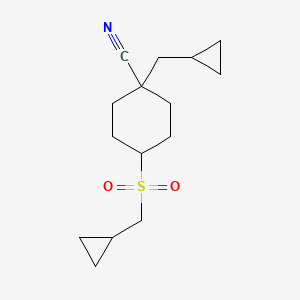
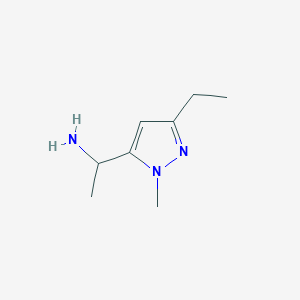



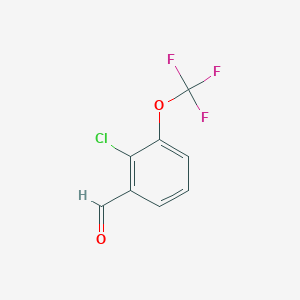
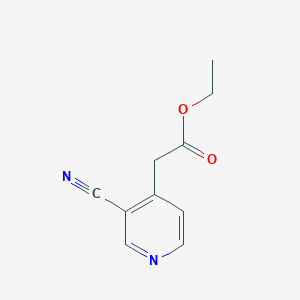
![4-Chloro-2-[2-phenylvinyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B13090845.png)

![1-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13090852.png)
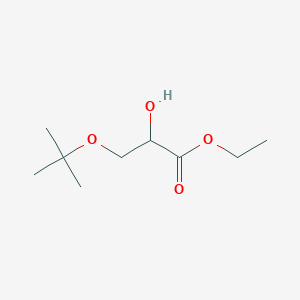


![1-(4-(Tert-butoxy)-2-isopropoxybenzo[D]thiazol-7-YL)-2-chloroethanone](/img/structure/B13090871.png)
